molecular formula C12H11BrN4 B6645938 4-Bromo-2-[(1-methylpyrazol-3-yl)methylamino]benzonitrile

4-Bromo-2-[(1-methylpyrazol-3-yl)methylamino]benzonitrile

Cat. No. B6645938
M. Wt: 291.15 g/mol
InChI Key: CLPCQSQNTTVUKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-[(1-methylpyrazol-3-yl)methylamino]benzonitrile, also known as BAY 73-6691, is a selective inhibitor of soluble guanylate cyclase (sGC). It is a chemical compound that has been extensively studied for its potential therapeutic applications.

Mechanism of Action

4-Bromo-2-[(1-methylpyrazol-3-yl)methylamino]benzonitrile 73-6691 is a selective inhibitor of sGC, an enzyme that catalyzes the conversion of GTP to cGMP. By inhibiting sGC, 4-Bromo-2-[(1-methylpyrazol-3-yl)methylamino]benzonitrile 73-6691 reduces the production of cGMP, leading to a decrease in smooth muscle relaxation and vasodilation. This mechanism of action makes 4-Bromo-2-[(1-methylpyrazol-3-yl)methylamino]benzonitrile 73-6691 a potential therapeutic agent for the treatment of cardiovascular diseases.
Biochemical and Physiological Effects:
4-Bromo-2-[(1-methylpyrazol-3-yl)methylamino]benzonitrile 73-6691 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pulmonary arterial pressure and improve cardiac function in animal models of pulmonary hypertension and heart failure. It has also been shown to reduce sickle cell adhesion to endothelial cells and improve renal function in animal models of sickle cell anemia and diabetic nephropathy.

Advantages and Limitations for Lab Experiments

One advantage of 4-Bromo-2-[(1-methylpyrazol-3-yl)methylamino]benzonitrile 73-6691 is its selectivity for sGC, which reduces the potential for off-target effects. However, one limitation is its relatively short half-life, which may require frequent dosing in clinical applications.

Future Directions

There are a number of potential future directions for the study of 4-Bromo-2-[(1-methylpyrazol-3-yl)methylamino]benzonitrile 73-6691. One area of interest is its potential use in combination with other therapies for the treatment of cardiovascular diseases. Another area of interest is its potential use in the treatment of other conditions such as sickle cell anemia and diabetic nephropathy. Additionally, further research is needed to better understand the pharmacokinetics and pharmacodynamics of 4-Bromo-2-[(1-methylpyrazol-3-yl)methylamino]benzonitrile 73-6691 in humans.

Synthesis Methods

4-Bromo-2-[(1-methylpyrazol-3-yl)methylamino]benzonitrile 73-6691 can be synthesized through a multi-step process involving the reaction of 4-bromo-2-nitrobenzonitrile with 3-amino-1-methylpyrazole, followed by reduction with SnCl2 and NaBH4. The resulting product is then treated with N-methylpiperazine to yield 4-Bromo-2-[(1-methylpyrazol-3-yl)methylamino]benzonitrile 73-6691.

Scientific Research Applications

4-Bromo-2-[(1-methylpyrazol-3-yl)methylamino]benzonitrile 73-6691 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases such as pulmonary hypertension and heart failure. It has also been investigated for its potential use in the treatment of other conditions such as sickle cell anemia and diabetic nephropathy.

properties

IUPAC Name

4-bromo-2-[(1-methylpyrazol-3-yl)methylamino]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN4/c1-17-5-4-11(16-17)8-15-12-6-10(13)3-2-9(12)7-14/h2-6,15H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPCQSQNTTVUKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)CNC2=C(C=CC(=C2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.